molecular formula C11H11F3 B12845579 (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene

Cat. No.: B12845579
M. Wt: 200.20 g/mol
InChI Key: IRRHJUOAGUQRHQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a butenyl side chain.

Chemical Reactions Analysis

1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its trifluoromethyl and butenyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This can influence various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzenes, such as:

    1-(Trifluoromethyl)-4-vinylbenzene: Similar structure but with a vinyl group instead of a butenyl group.

    1-(Trifluoromethyl)-4-ethylbenzene: Contains an ethyl group instead of a butenyl group.

    1-(Trifluoromethyl)-4-propylbenzene: Features a propyl group instead of a butenyl group.

The uniqueness of 1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene lies in its specific combination of the trifluoromethyl and butenyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

1-[(E)-but-1-enyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+

InChI Key

IRRHJUOAGUQRHQ-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCC=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.